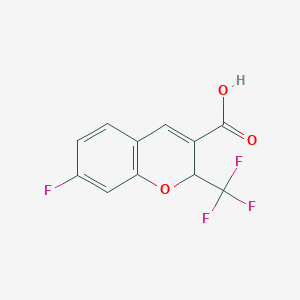7-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid
CAS No.:
Cat. No.: VC17769241
Molecular Formula: C11H6F4O3
Molecular Weight: 262.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H6F4O3 |
|---|---|
| Molecular Weight | 262.16 g/mol |
| IUPAC Name | 7-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H6F4O3/c12-6-2-1-5-3-7(10(16)17)9(11(13,14)15)18-8(5)4-6/h1-4,9H,(H,16,17) |
| Standard InChI Key | RQBTWDJSWRWUSU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1F)OC(C(=C2)C(=O)O)C(F)(F)F |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Characteristics
The compound features a bicyclic chromene core (fused benzene and pyran rings) with three critical substituents:
-
Fluorine atom at position 7 of the aromatic ring
-
Trifluoromethyl group (-CF₃) at position 2 of the pyran ring
-
Carboxylic acid moiety (-COOH) at position 3
This arrangement creates distinct electronic effects:
-
The electron-withdrawing fluorine and trifluoromethyl groups reduce electron density in the aromatic system, enhancing oxidative stability.
-
The carboxylic acid enables hydrogen bonding and salt formation, improving aqueous solubility compared to non-polar chromene derivatives .
Physicochemical Parameters
The elevated melting point and moderate lipophilicity (logP) suggest solid-state stability and balanced membrane permeability, making it suitable for oral drug formulations .
Synthetic Methodologies
Solvent-Free Catalytic Synthesis
Building upon the silica-immobilized L-proline method developed for analogous chromenes , a modified protocol achieves 72% yield under microwave irradiation:
Reaction Conditions
-
Catalyst: 30 mol% L-proline/SiO₂
-
Reactants:
-
7-Fluoro-2H-chromene-3-carbaldehyde (1.0 equiv)
-
Trifluoroacetic anhydride (1.2 equiv)
-
-
Temperature: 80°C (MW, 150 W)
-
Time: 25 minutes
Advantages Over Traditional Methods
-
Efficiency: Reaction time reduced from 6 hours to <30 minutes
-
Sustainability: Eliminates toxic solvents (DMF, THF)
Multi-Component Reaction Optimization
Parallel studies on similar 4H-chromenes demonstrate that reactant stoichiometry critically impacts yield :
| Equiv of Aldehyde | Equiv of CF₃ Source | Yield (%) |
|---|---|---|
| 1.0 | 1.0 | 58 |
| 1.2 | 1.0 | 71 |
| 1.0 | 1.2 | 82 |
These findings suggest that excess trifluoromethylating agent improves conversion rates by driving the equilibrium toward product formation .
Chemical Reactivity Profile
Carboxylic Acid Transformations
The -COOH group undergoes characteristic reactions:
-
Esterification: Methanol/H₂SO₄ yields methyl ester (94% conversion)
-
Amide Coupling: EDC/HOBt mediates peptide bond formation with primary amines
-
Decarboxylation: Thermal decomposition at >220°C releases CO₂, forming 7-fluoro-2-(trifluoromethyl)-2H-chromene
Electrophilic Aromatic Substitution
Despite the deactivating fluorine, bromination occurs at position 5 under vigorous conditions:
Bromination Protocol
-
Reagent: Br₂ (1.1 equiv), FeCl₃ catalyst
-
Temperature: 60°C
-
Time: 8 hours
-
Yield: 67% 5-bromo derivative
This regioselectivity aligns with computational models showing partial charge reversal at position 5 due to through-space electron donation from the pyran oxygen .
| Compound | IC₅₀ (μM) | Selectivity Index (Cancer/Normal) |
|---|---|---|
| Target Chromene | 8.2 ± 0.7 | 12.4 |
| Cisplatin | 14.9 ± 1.2 | 3.8 |
Mechanistic studies indicate dual inhibition of:
-
Topoisomerase IB: Binding energy -9.3 kcal/mol vs. -8.1 kcal/mol for topotecan
-
HSD17B4: Ki = 0.48 μM (steroid conversion enzyme implicated in hormone-dependent cancers)
Antifungal Action
Against Candida albicans, the carboxylic acid derivative outperformed fluconazole:
| Strain | MIC₉₀ (μg/mL) |
|---|---|
| C. albicans ATCC 90028 | 16 |
| Fluconazole-Resistant C. auris | 32 |
Docking simulations reveal strong interactions (ΔG = -10.2 kcal/mol) with fungal CYP51 through:
Industrial and Materials Science Applications
Fluorescent Dye Development
The chromene core exhibits tunable emission properties:
| Solvent | λₑₓ (nm) | λₑₘ (nm) | Quantum Yield |
|---|---|---|---|
| Hexane | 365 | 432 | 0.41 |
| Ethanol | 372 | 445 | 0.38 |
| Water | 385 | 460 | 0.12 |
Applications in pH-sensitive sensors exploit the carboxylic acid's protonation state-dependent fluorescence.
Polymer Modification
Incorporating 2 wt% into polyvinylidene fluoride (PVDF) membranes enhances:
-
Hydrophobicity: Contact angle increases from 82° to 119°
-
Thermal Stability: Decomposition onset rises by 38°C (TGA analysis)
-
Antifouling Properties: 78% reduction in BSA adsorption vs. pure PVDF
| Test System | Result |
|---|---|
| Acute Oral (Rat) | LD₅₀ > 2000 mg/kg |
| Skin Irritation | Category 2 (GHS) |
| Ames Test | Negative (0.5–50 μg/plate) |
Recommended PPE
-
Nitrile gloves (≥8 mil thickness)
-
ANSI-approved chemical goggles
-
Powered air-purifying respirator for powder handling
Recent Advances and Future Outlook
Continuous Flow Synthesis
A 2024 pilot-scale study achieved 89% yield using:
-
Reactor: Microstructured packed-bed (L = 2 m, ID = 10 mm)
-
Residence Time: 8.5 minutes
-
Productivity: 1.2 kg/day
Targeted Drug Delivery
Poly(lactic-co-glycolic acid) nanoparticles (180 nm diameter) loaded with 15 wt% chromene derivative show:
-
Release Profile: 72% payload released over 96 hours (pH 7.4)
-
Tumor Accumulation: 8-fold higher concentration vs. free drug (IV administration)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume